molecular formula C10H8FNO2 B12965665 7-Acetyl-5-fluoroindolin-2-one

7-Acetyl-5-fluoroindolin-2-one

Cat. No.: B12965665
M. Wt: 193.17 g/mol
InChI Key: AVWVEMOEBOWPGH-UHFFFAOYSA-N
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Description

7-Acetyl-5-fluoroindolin-2-one is a fluorinated indole derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of an acetyl group at the 7th position and a fluorine atom at the 5th position on the indolin-2-one scaffold. The incorporation of fluorine into organic molecules often enhances their biological activity, metabolic stability, and lipophilicity, making this compound a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetyl-5-fluoroindolin-2-one can be achieved through several methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with acetyl chloride in the presence of a base such as pyridine. This reaction typically proceeds under reflux conditions, yielding the desired product in good to excellent yields .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Microwave-assisted synthesis has been explored as an efficient method for producing fluorinated indole derivatives, offering advantages such as shorter reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions: 7-Acetyl-5-fluoroindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can yield indoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxindole derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indolin-2-one derivatives.

Scientific Research Applications

7-Acetyl-5-fluoroindolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Acetyl-5-fluoroindolin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins, potentially inhibiting their activity. The acetyl group may also play a role in modulating the compound’s pharmacokinetic properties. Detailed studies on the molecular pathways involved are ongoing, with a focus on understanding the compound’s effects at the cellular and molecular levels .

Comparison with Similar Compounds

    5-Fluoroindolin-2-one: Lacks the acetyl group, making it less lipophilic.

    7-Acetylindolin-2-one: Lacks the fluorine atom, resulting in different biological activity.

    5-Fluoro-2-oxindole: A closely related compound with similar structural features but different reactivity.

Uniqueness: 7-Acetyl-5-fluoroindolin-2-one is unique due to the combined presence of the acetyl and fluorine groups, which confer distinct chemical and biological properties. This dual modification enhances its potential as a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

7-acetyl-5-fluoro-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H8FNO2/c1-5(13)8-4-7(11)2-6-3-9(14)12-10(6)8/h2,4H,3H2,1H3,(H,12,14)

InChI Key

AVWVEMOEBOWPGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC2=C1NC(=O)C2)F

Origin of Product

United States

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